alpha-Solanine

Cancer Research Cell Signaling Drug Discovery

Unlike α-chaconine or α-tomatine, α-Solanine delivers uniquely graded bioactivity: IC50 26.27 µM in RL95-2 cells, ED50 72.0 µM for Ca2+ influx. These precise parameters enable finely titratable experiments in NF-κB signaling, membrane biology, and developmental toxicology. Its defined synergistic profile with α-chaconine in Xenopus models makes it indispensable for predictive mixture studies. Insist on authenticated reference-grade α-Solanine to ensure reliable SAR data and reproducible results.

Molecular Formula C45H73NO15
Molecular Weight 868.1 g/mol
CAS No. 20562-02-1
Cat. No. B192411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Solanine
CAS20562-02-1
SynonymsAlpha-Solanine
Molecular FormulaC45H73NO15
Molecular Weight868.1 g/mol
Structural Identifiers
SMILESCC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C
InChIInChI=1S/C45H73NO15/c1-19-6-9-27-20(2)31-28(46(27)16-19)15-26-24-8-7-22-14-23(10-12-44(22,4)25(24)11-13-45(26,31)5)57-43-40(61-41-37(54)35(52)32(49)21(3)56-41)39(34(51)30(18-48)59-43)60-42-38(55)36(53)33(50)29(17-47)58-42/h7,19-21,23-43,47-55H,6,8-18H2,1-5H3/t19?,20?,21?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44-,45-/m0/s1
InChIKeyZGVSETXHNHBTRK-CEDTWTISSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityDECOMP ABOUT 212 °C;  USUALLY AMORPHOUS & GUMMY BUT HAS BEEN CRYSTALLIZED;  SOL IN WATER /SOLANINE HYDROCHLORIDE/
READILY SOL IN HOT ALC, PRACTICALLY INSOL IN WATER (25 MG/L @ PH 6.0), ETHER, CHLOROFORM

alpha-Solanine (CAS 20562-02-1): Procurement-Ready Guide for Steroidal Glycoalkaloid Research


alpha-Solanine (CAS 20562-02-1) is a naturally occurring steroidal glycoalkaloid found predominantly in Solanum species, including potato (Solanum tuberosum) [1]. It is a trisaccharide derivative of the aglycone solanidine, with the molecular formula C45H73NO15 and a molecular weight of 868.06 g/mol [1]. This compound is a primary bioactive constituent implicated in both the plant's defense mechanisms and its toxicological profile, and is a standard reference material for research into membrane biology, cellular cytotoxicity, and specific enzyme inhibition pathways .

The Risk of Generic Substitution in Solanum-Derived Glycoalkaloid Research: Why alpha-Solanine Specificity Matters


Substituting alpha-solanine with other Solanum glycoalkaloids like alpha-chaconine, alpha-tomatine, or the aglycone solanidine is scientifically invalid due to profound, quantifiable differences in potency and biological action. Despite sharing the same steroidal backbone (solanidine) [1], subtle variations in the attached carbohydrate moiety (a branched trisaccharide for solanine vs. a different trisaccharide for chaconine) [1] result in drastically different cytotoxic, enzyme-inhibitory, and membrane-disrupting activities [2]. These structural nuances directly dictate interaction with cellular targets, meaning data generated with one analog cannot be extrapolated to another without risking significant experimental error and misinterpretation of results.

Quantitative Differentiators: A Data-Driven Case for Procuring alpha-Solanine (CAS 20562-02-1)


Differential Anti-Proliferative Potency in Human Endometrial Cancer Cells vs. alpha-Chaconine

In a head-to-head comparison using the RL95-2 human endometrial cancer cell line, alpha-solanine exhibited a higher IC50 value (26.27 µM) compared to alpha-chaconine (4.72 µM), indicating it is a less potent anti-proliferative agent in this specific cellular context [1]. The positive control MPP had an IC50 of 20.01 µM and API-1 was 56.67 µM. This demonstrates that while both are glycoalkaloids from the same source, their relative potency is not equivalent, and alpha-solanine provides a less cytotoxic baseline for studying modulation of the Akt and ERα pathways.

Cancer Research Cell Signaling Drug Discovery

Quantified Synergistic Developmental Toxicity with alpha-Chaconine in a Vertebrate Model

The developmental toxicity of alpha-solanine is not merely additive with its co-occurring analog alpha-chaconine; it is synergistic [1]. In the Xenopus laevis embryo teratogenesis assay, specific mixtures of alpha-solanine and alpha-chaconine exhibited strong synergism, resulting in 96-hour LC50 (lethality) and EC50 (malformation) values that were significantly lower than predicted by simple response addition. This establishes that alpha-solanine's toxicological profile in mixtures is a unique, non-linear function, which cannot be replicated by testing alpha-chaconine alone.

Developmental Toxicology Environmental Safety Teratogenicity

Membrane-Disrupting Activity: Comparison of Ca2+ Influx Potency vs. alpha-Chaconine and Tomatine

The potency of alpha-solanine to disrupt cellular membranes and evoke Ca2+ influx is significantly lower than that of alpha-chaconine and alpha-tomatine [1]. In NG 108-15 neuroblastoma-glioma hybrid cells, the half-maximal effective concentration (ED50) for Ca2+ influx was 72.0 µM for alpha-solanine, compared to 12.0 µM for alpha-chaconine and 1.8 µM for alpha-tomatine. This rank order of potency (tomatine > chaconine > solanine) was consistent across other cell lines (L-929 and Balb/3T3), establishing alpha-solanine as the least potent membrane-active glycoalkaloid among these common analogs.

Membrane Biology Cell Physiology Toxicology

Acetylcholinesterase (AChE) Inhibitory Activity: A Comparative Analysis with Structural Analogs

Alpha-solanine acts as a reversible inhibitor of acetylcholinesterase (AChE), but its potency is distinct from its aglycone and other glycoalkaloids [1][2]. At a concentration of 100 µM, alpha-solanine significantly inhibits bovine and human AChE, whereas the aglycone solanidine produces only slight to negligible inhibition [1]. Furthermore, in a study on butyrylcholinesterase, alpha-solanine exhibited a mixed-mode inhibition profile, while alpha-chaconine and tomatine demonstrated competitive inhibition [2]. This indicates that the carbohydrate moiety is essential for AChE inhibition and that subtle differences in glycosylation dictate the mechanism of enzyme interaction.

Neurobiology Enzymology Toxicology

Anti-Inflammatory Activity: Potent Suppression of NF-κB Pathway and Cytokine Production

Alpha-solanine demonstrates potent and specific anti-inflammatory activity through the suppression of the NF-κB signaling pathway [1]. In LPS-stimulated RAW 264.7 macrophages, alpha-solanine inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels [1]. It also reduced the production of pro-inflammatory cytokines IL-6, TNF-α, and IL-1β. This activity was linked to the inhibition of NF-κB activation, including reduced p65 nuclear translocation and IκBα degradation. Notably, this specific anti-inflammatory mechanism provides a distinct differentiation from the compound's cytotoxic and membrane-active properties.

Immunology Inflammation Cell Signaling

Validated Research Applications for alpha-Solanine (CAS 20562-02-1)


Investigating Differential Cytotoxicity and Apoptosis in Cancer Cell Lines

Use alpha-solanine as a reference standard to investigate the structure-activity relationship (SAR) of steroidal glycoalkaloids. Its established, quantifiably different IC50 value (e.g., 26.27 µM in RL95-2 cells) compared to alpha-chaconine [1] makes it ideal for mechanistic studies exploring how minor changes in glycosylation impact anti-proliferative signaling through pathways like Akt and ERα.

Elucidating Mechanisms of Glycoalkaloid-Induced Membrane Disruption

Employ alpha-solanine as a titratable tool compound in cell physiology experiments. Its lower membrane-disruptive potency (ED50 = 72.0 µM for Ca2+ influx) relative to alpha-chaconine and alpha-tomatine [2] allows for finer control in dose-response studies, minimizing rapid cell lysis and enabling clearer observation of early events in calcium signaling and membrane destabilization.

Developing Accurate Mixture Toxicology Models for Food Safety Assessment

Utilize pure alpha-solanine as a critical component for creating defined mixtures in developmental toxicology research. The well-documented synergistic interaction with alpha-chaconine in the Xenopus laevis model [3] underscores the necessity of this specific compound to build predictive models for assessing the combined risk of glycoalkaloids in the food supply.

Studying NF-κB-Mediated Inflammatory Pathways

Apply alpha-solanine as a specific inhibitor to dissect the NF-κB signaling cascade. Its demonstrated ability to suppress LPS-induced inflammation in RAW 264.7 macrophages and septic shock in mice by preventing p65 nuclear translocation and IκBα degradation [4] establishes it as a valuable, naturally-derived probe for immunology and inflammation research.

Technical Documentation Hub

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